Faster Reduction Kinetics vs. DTT
Bis(2-mercaptoethyl) Sulfone Disulfide (BMS) reduces accessible disulfide bonds in immunoglobulin and trypsinogen 5 to 7 times faster than dithiothreitol (DTT) under non-denaturing conditions at pH 7. For less accessible disulfide bonds, such as those in α-chymotrypsinogen A, BMS reduces these bonds 2.3 times faster than DTT at pH 7.0 [1]. This kinetic advantage is a direct consequence of BMS's lower thiol pKa (7.9 vs. DTT's 9.2), which yields a higher concentration of the reactive thiolate nucleophile at physiological pH.
| Evidence Dimension | Rate of disulfide bond reduction |
|---|---|
| Target Compound Data | 5-7x faster than DTT (accessible bonds); 2.3x faster than DTT (less accessible bonds) |
| Comparator Or Baseline | Dithiothreitol (DTT) - baseline rate of 1x |
| Quantified Difference | 5-7 fold increase in rate for accessible disulfides; 2.3 fold increase for less accessible disulfides |
| Conditions | Non-denaturing conditions, pH 7.0, aqueous buffer |
Why This Matters
For procurement decisions, this 5- to 7-fold kinetic advantage translates to significantly reduced reaction times (from hours to minutes) or lower reagent consumption, directly impacting workflow efficiency and cost in protein research and bioprocessing.
- [1] Singh, R., & Whitesides, G. M. (1994). Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins. Bioorganic Chemistry, 22(1), 109-115. View Source
